![molecular formula C15H19N3O3 B2426098 2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1207001-69-1](/img/structure/B2426098.png)
2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, also known as IMD-0354, is a synthetic small molecule inhibitor that has been shown to have anti-inflammatory properties. It was first synthesized in 2005 by researchers at the University of Dundee in Scotland. Since then, it has been extensively studied for its potential use in treating various inflammatory diseases.
Scientific Research Applications
Synthesis and Characterization
The compound 2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide belongs to a class of substances that are synthesized through a series of chemical reactions involving oxadiazole derivatives. For instance, the synthesis of related compounds involves esterification, hydrazide formation, and subsequent ring closure to form the 1,3,4-oxadiazole core, followed by substitutions to introduce various functional groups (Siddiqui et al., 2014). This synthetic route is foundational for creating compounds with potential antibacterial and enzymatic inhibition properties.
Antibacterial and Antienzymatic Potential
Compounds synthesized from 1,3,4-oxadiazole derivatives have been shown to exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria. They also demonstrate moderate inhibitory effects on enzymes such as α-chymotrypsin. This indicates their potential for development into antibacterial agents with specific enzymatic targets (Siddiqui et al., 2014).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and target proteins. This approach helps in identifying active binding sites and can correlate well with bioactivity data, providing insights into the compound's mechanism of action at the molecular level. For example, docking studies with α-chymotrypsin enzyme protein have shown significant correlation with the antibacterial activity of oxadiazole derivatives (Siddiqui et al., 2014).
Potential for Anticancer Activity
The structure and molecular docking analysis of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been studied for their anticancer activity. The in silico modeling targeting specific receptors, such as the VEGFr receptor, indicates the potential for these compounds to be developed as anticancer drugs (Sharma et al., 2018).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)12-4-6-13(7-5-12)20-9-14(19)16-8-15-17-11(3)18-21-15/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXYHAPHDKKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.